2-Bromo-3,6-dichloropyridine

Übersicht

Beschreibung

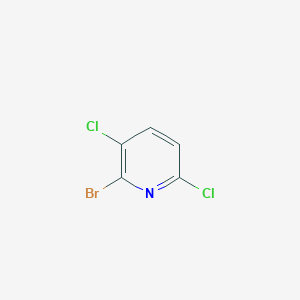

2-Bromo-3,6-dichloropyridine is an organic compound with the molecular formula C5H2BrCl2N It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 2nd, 3rd, and 6th positions of the pyridine ring

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in the synthesis of various pharmaceuticals , suggesting that its targets could be diverse depending on the specific drug it’s used to produce.

Mode of Action

2-Bromo-3,6-dichloropyridine is often used in Suzuki–Miyaura coupling reactions . In these reactions, it acts as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst. The palladium undergoes oxidative addition to form a new Pd–C bond with the electrophilic organic group (this compound in this case). Then, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

It’s known that similar compounds can cause irritation to the skin, eyes, and respiratory system

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, its reactivity in Suzuki–Miyaura coupling reactions could be affected by the choice of solvent, the temperature of the reaction, and the specific boron reagent used .

Biochemische Analyse

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the pyridine derivative .

Molecular Mechanism

It is likely that the bromine and chlorine substituents on the pyridine ring could potentially interact with biomolecules, leading to changes in enzyme activity or gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,6-dichloropyridine typically involves halogenation reactions. One common method is the bromination of 3,6-dichloropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-3,6-dichloropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed in the presence of a boronic acid.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyridine ring with an aryl group.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3,6-dichloropyridine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a precursor in the synthesis of bioactive compounds that can be used in biological studies.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Vergleich Mit ähnlichen Verbindungen

2,6-Dichloropyridine: Similar in structure but lacks the bromine atom.

3-Bromo-2,6-dichloropyridine: Similar but with different positioning of the bromine atom

Uniqueness: 2-Bromo-3,6-dichloropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted synthesis and specialized applications .

Biologische Aktivität

2-Bromo-3,6-dichloropyridine is a halogenated pyridine derivative that has garnered attention in various fields of research due to its unique biological and chemical properties. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on diverse sources.

This compound is characterized by its specific substitution pattern, which enhances its reactivity and biological activity. It is often synthesized through various methods, including nucleophilic substitution reactions and Suzuki–Miyaura coupling reactions. These methods allow for the introduction of different functional groups that can modulate its biological properties.

Synthesis Overview

| Reaction Type | Key Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide, potassium tert-butoxide | Basic conditions |

| Suzuki-Miyaura Coupling | Palladium catalysts, boronic acids | Varies (temperature, solvent) |

The biological activity of this compound is primarily attributed to its interactions with biomolecules such as proteins and enzymes. The presence of bromine and chlorine substituents allows for potential interactions that may alter enzyme activity or gene expression. Preliminary studies suggest that it may interact with disease-relevant proteins, although detailed investigations are still needed to fully elucidate these interactions.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that halogenated pyridines, including this compound, exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Cancer Research : Some studies have explored the compound's role in cancer therapy. Its ability to modulate signaling pathways involved in cell proliferation could make it a candidate for further investigation in oncological contexts.

- Neuropharmacology : Compounds similar to this compound have been reported to interact with neurotransmitter receptors, indicating possible applications in treating neurological disorders. For example, derivatives have demonstrated antagonistic activity on dopamine D2 and serotonin 5-HT3 receptors .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2,6-Dichloropyridine | Lacks bromine atom | Limited antimicrobial activity |

| 3-Bromo-2,6-dichloropyridine | Different bromine positioning | Enhanced receptor interaction |

Eigenschaften

IUPAC Name |

2-bromo-3,6-dichloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-5-3(7)1-2-4(8)9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMITIHCWOXLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266119-41-8 | |

| Record name | 2-bromo-3,6-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.